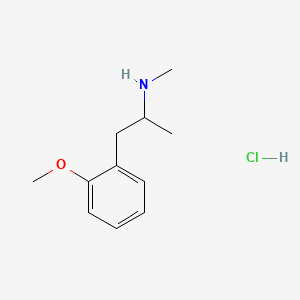C11H18ClNO
Methoxyphenamine hydrochloride
CAS No.: 5588-10-3
Cat. No.: VC8431111
Molecular Formula: C11H17NO.ClH
C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5588-10-3 |
|---|---|
| Molecular Formula | C11H17NO.ClH C11H18ClNO |
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H |
| Standard InChI Key | FGSJNNQVSUVTPW-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1OC)NC.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1OC)NC.Cl |
Introduction
Chemical Identity and Structural Properties
Methoxyphenamine hydrochloride, with the chemical formula and a molecular weight of 215.72 g/mol, is a racemic compound characterized by a methoxy-substituted phenyl group attached to a methylpropan-2-amine backbone . Its IUPAC name, 1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride, reflects this structure. The compound exists as a white crystalline powder and is soluble in polar solvents such as water and methanol .
Stereochemical and Spectroscopic Characteristics
The compound lacks defined stereocenters, contributing to its racemic nature. Key spectroscopic identifiers include:
Table 1: Molecular Properties of Methoxyphenamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.72 g/mol |
| CAS Number | 5588-10-3 |
| Optical Activity | Racemic (±) |
| Defined Stereocenters | 0 |
Pharmacological Profile
Mechanism of Action
Methoxyphenamine hydrochloride acts as a non-selective β-adrenoceptor agonist, primarily targeting β₂-receptors in bronchial smooth muscle to induce relaxation and bronchodilation . In vitro studies demonstrate its antagonism of histamine-induced contractions in guinea pig ileum, suggesting additional noncompetitive antihistaminergic activity at concentrations of to M .
Pharmacokinetics
The compound undergoes extensive hepatic metabolism via O-demethylation, aromatic ring hydroxylation, and N-demethylation . A pharmacokinetic study in healthy adults reported a maximum plasma concentration () of 157 ng/mL and an area under the curve (AUC) of 1315 ng·h/mL following a single 60.3 mg oral dose under fasting conditions .
Table 2: Pharmacokinetic Parameters (Single 60.3 mg Oral Dose)
| Parameter | Value | Population |
|---|---|---|
| 157 ng/mL | Healthy adult males | |
| AUC | 1315 ng·h/mL | Fasted state |
| Not reported | — |
Therapeutic Applications
Respiratory Conditions
Clinically, methoxyphenamine hydrochloride is prescribed for:
-
Asthma: By relaxing bronchial smooth muscle, it alleviates airflow obstruction .
-
COPD: Reduces exacerbation frequency and improves lung function .
-
Postinfectious Cough: Suppresses cough reflexes through central and peripheral mechanisms .
Anti-Inflammatory Effects
A rat model of COPD revealed that methoxyphenamine compound (MC) significantly reduced proinflammatory cytokines:
-
TNF-α, IL-1β, IL-6, and TGF-β levels in bronchoalveolar lavage fluid (BALF) decreased by 40–60% compared to untreated controls .
-
Total white cell counts and neutrophil infiltration in BALF were suppressed, highlighting its potential in modulating chronic inflammation .
Table 3: Cytokine Levels in COPD Rat Model (MC Treatment)
| Cytokine | Reduction vs. Control |
|---|---|
| TNF-α | 58% |
| IL-1β | 49% |
| IL-6 | 53% |
| TGF-β | 42% |
Synthesis and Industrial Production
Synthetic Pathway
A patented method (CN106699576A) outlines a three-step synthesis:
-
Schiff Base Formation: Reacting o-methoxyphenyl acetone with methylamine in methanol (20–35°C, 15–18 hours) .
-
Reduction: Using metallic agents like lithium aluminium hydride (LiAlH₄) or sodium triacetoxy borohydride (-5–5°C, 6–12 hours) .
-
Hydrochloride Salt Formation: Treating the base with HCl to achieve pH 1–2 (-10–-5°C, 11–12 hours) .
This method achieves a molar yield exceeding 82%, making it viable for industrial-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume